molecular formula C28H25N3O4 B11671981 3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one

3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B11671981
M. Wt: 467.5 g/mol
InChI Key: FAYBFUQTMGBOTD-UHFFFAOYSA-N
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Description

2-{4-METHOXY-3-[(PYRIDIN-2-YLOXY)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-{4-METHOXY-3-[(PYRIDIN-2-YLOXY)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridinyl moieties, using reagents like halides or amines.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-METHOXY-3-[(PYRIDIN-2-YLOXY)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific biological context and the substituents present on the compound .

Comparison with Similar Compounds

Similar compounds to 2-{4-METHOXY-3-[(PYRIDIN-2-YLOXY)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE include other quinazolinone derivatives such as:

The uniqueness of 2-{4-METHOXY-3-[(PYRIDIN-2-YLOXY)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in terms of potency, selectivity, and therapeutic potential.

Properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)phenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C28H25N3O4/c1-33-22-13-11-21(12-14-22)31-27(30-24-8-4-3-7-23(24)28(31)32)19-10-15-25(34-2)20(17-19)18-35-26-9-5-6-16-29-26/h3-17,27,30H,18H2,1-2H3

InChI Key

FAYBFUQTMGBOTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)COC5=CC=CC=N5

Origin of Product

United States

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